

Application Notes and Protocols for In Vivo Use of (6R)-ML753286

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Compound of Interest

Compound Name: (6R)-ML753286

Cat. No.: B10857803

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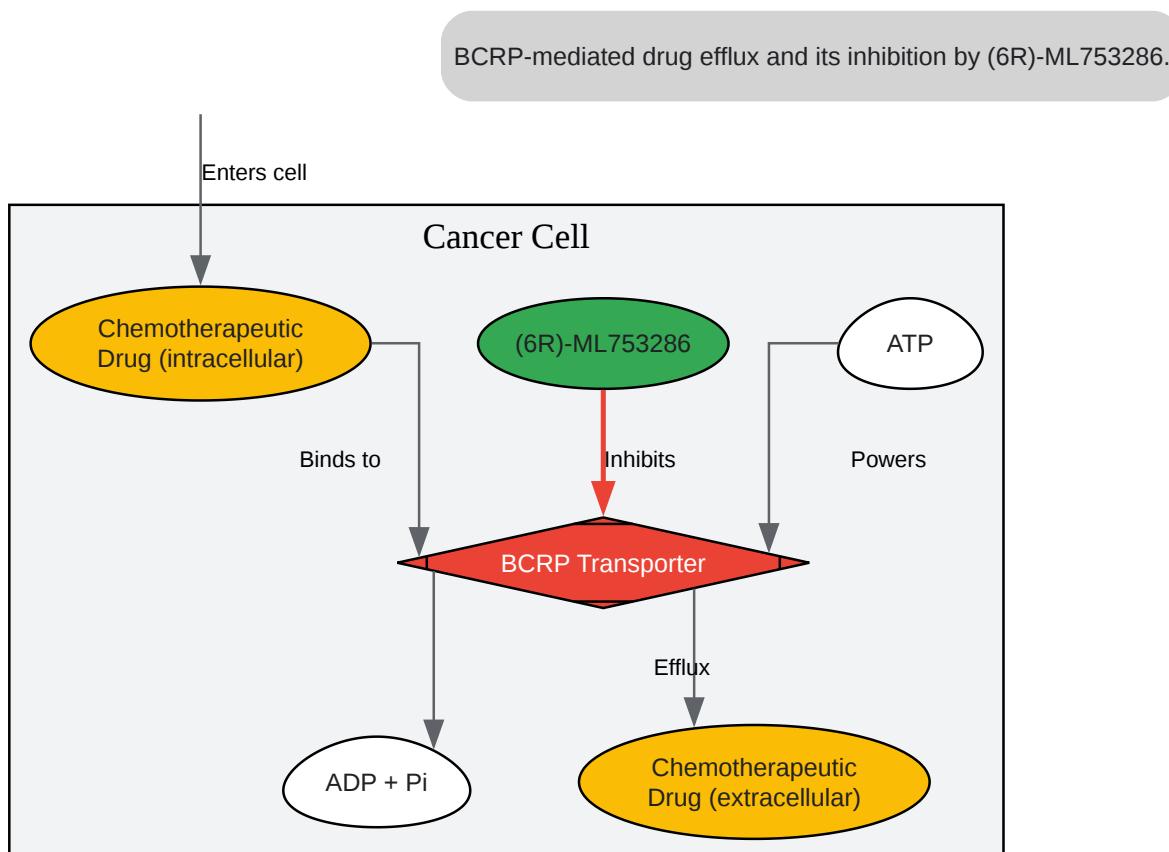
Introduction

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key player in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. BCRP is also expressed in various physiological barriers, such as the intestine, blood-brain barrier, and placenta, where it influences the absorption, distribution, and elimination of drugs.^{[1][2]} **(6R)-ML753286**, an analog of Ko143, offers a valuable tool for in vivo studies to investigate the role of BCRP in drug disposition and to overcome BCRP-mediated drug resistance.^[1] Unlike earlier BCRP inhibitors like fumitremorgin C (FTC), **(6R)-ML753286** and its parent compound Ko143 exhibit low in vivo neurotoxicity.

Mechanism of Action

(6R)-ML753286 functions by directly inhibiting the efflux activity of the BCRP transporter. BCRP is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport its substrates across cell membranes. By binding to BCRP, **(6R)-ML753286** non-competitively or competitively inhibits this transport process, leading to increased intracellular accumulation of BCRP substrate drugs in cancer cells or enhanced systemic exposure of co-administered substrate drugs.

Below is a diagram illustrating the role of BCRP in drug efflux and its inhibition by **(6R)-ML753286**.



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Caption: BCRP-mediated drug efflux and its inhibition by **(6R)-ML753286**.

Quantitative Data Summary

The following tables summarize the available quantitative data for **(6R)-ML753286** from *in vivo* studies.

Table 1: Effective Doses of **(6R)-ML753286** for BCRP Inhibition in Rodents[1]

Animal Model	Route of Administration	Dose Range	Outcome
Mice (FVB)	Oral (p.o.)	50 - 300 mg/kg	Inhibition of BCRP function
Mice (FVB)	Intravenous (i.v.)	20 mg/kg	Inhibition of BCRP function
Rats (Wistar)	Oral (p.o.)	25 mg/kg	Inhibition of BCRP function

Table 2: In Vivo BCRP Inhibition Study with Sulfasalazine in Mice

Treatment Group	Sulfasalazine Dose (p.o.)	(6R)-ML753286 Pre-treatment (p.o.)	Key Finding	Reference
Wild-type Mice	20 mg/kg	Vehicle	Baseline sulfasalazine plasma levels	Adapted from [3]
Wild-type Mice	20 mg/kg	50-300 mg/kg	Significant increase in sulfasalazine plasma AUC	[1]
Bcrp-/- Mice	20 mg/kg	Vehicle	Markedly elevated sulfasalazine plasma AUC	[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of BCRP Inhibition using Sulfasalazine

This protocol is designed to confirm the in vivo inhibitory activity of **(6R)-ML753286** on BCRP using the known BCRP substrate, sulfasalazine.

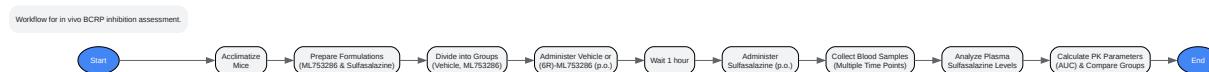
Materials:

- **(6R)-ML753286**
- Sulfasalazine
- Vehicle: Phosphate-buffered saline (PBS) containing 0.5% methylcellulose
- Wild-type mice (e.g., FVB strain)
- Standard laboratory equipment for oral gavage and blood collection

Procedure:

- Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
- Formulation Preparation:
 - Prepare a suspension of **(6R)-ML753286** in the vehicle at the desired concentration (e.g., 5, 10, 30 mg/mL for doses of 50, 100, 300 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
 - Prepare a solution or suspension of sulfasalazine in the vehicle at the appropriate concentration (e.g., 2 mg/mL for a 20 mg/kg dose).
- Dosing:
 - Fast mice overnight prior to dosing.
 - Administer **(6R)-ML753286** or vehicle orally via gavage.
 - One hour after the administration of **(6R)-ML753286** or vehicle, administer sulfasalazine orally.
- Blood Sampling:

- Collect blood samples (e.g., via tail vein) at multiple time points post-sulfasalazine administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).
- Process blood to obtain plasma and store at -80°C until analysis.
- Sample Analysis:
 - Analyze plasma concentrations of sulfasalazine using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis:
 - Calculate pharmacokinetic parameters for sulfasalazine, including the area under the plasma concentration-time curve (AUC).
 - Compare the AUC of sulfasalazine in mice treated with **(6R)-ML753286** to that in vehicle-treated mice. A significant increase in the AUC of sulfasalazine in the presence of **(6R)-ML753286** indicates BCRP inhibition.



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Caption: Workflow for in vivo BCRP inhibition assessment.

Protocol 2: In Vivo Efficacy Study in a Xenograft Cancer Model

This protocol provides a general framework for evaluating the ability of **(6R)-ML753286** to enhance the efficacy of a chemotherapeutic agent in a human tumor xenograft model.

Materials:

- **(6R)-ML753286**

- BCRP substrate chemotherapeutic agent (e.g., topotecan, irinotecan)
- Appropriate human cancer cell line that overexpresses BCRP
- Immunocompromised mice (e.g., nude or SCID)
- Vehicle for drug formulation
- Standard laboratory equipment for cell culture, tumor implantation, drug administration, and tumor measurement.

Procedure:

- Xenograft Model Development:

- Culture the selected cancer cells under standard conditions.
 - Implant cancer cells subcutaneously into the flank of immunocompromised mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

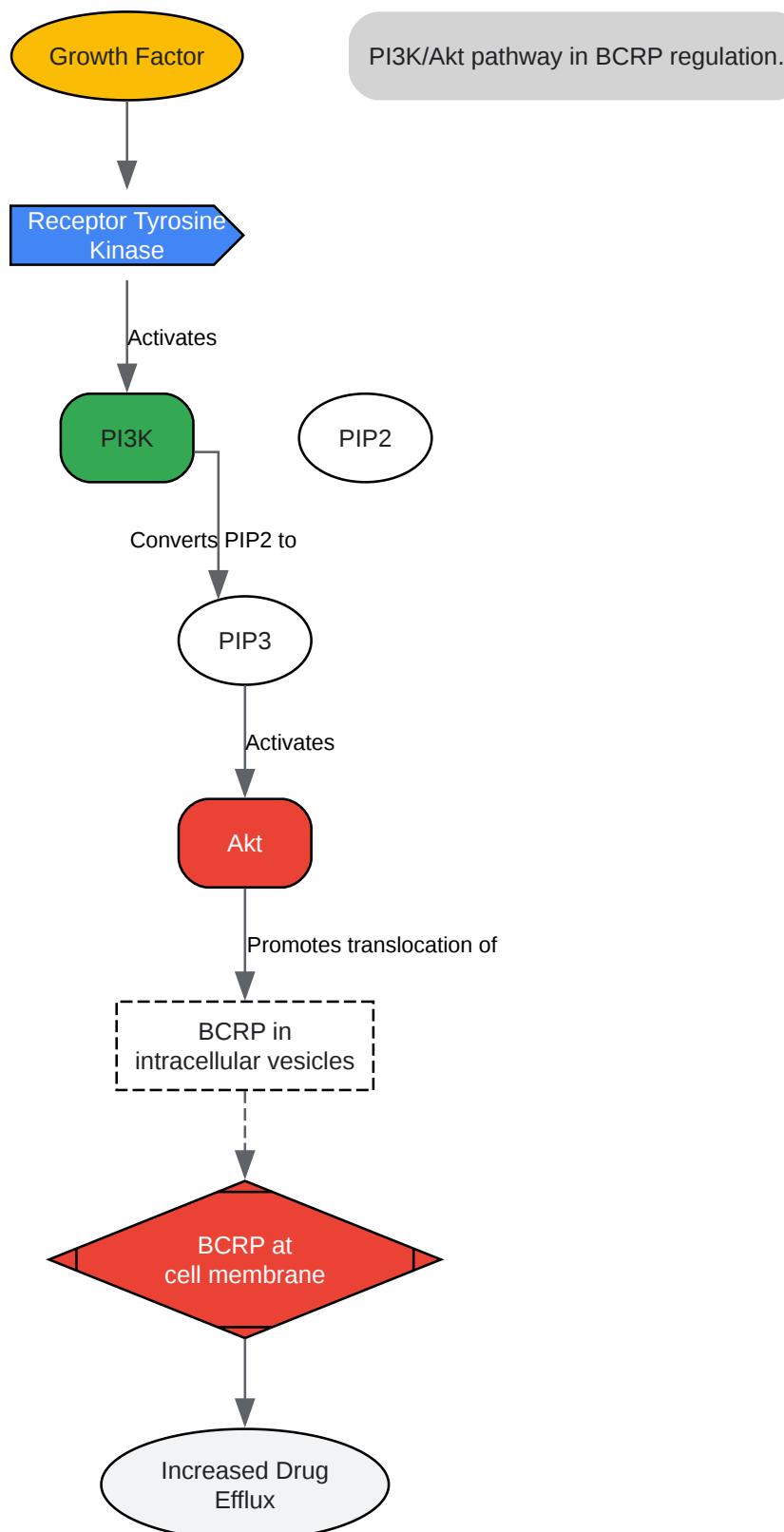
- Animal Grouping and Treatment:

- Randomize mice into treatment groups (e.g., Vehicle, Chemotherapeutic agent alone, **(6R)-ML753286** alone, Chemotherapeutic agent + **(6R)-ML753286**).
 - Prepare formulations of the chemotherapeutic agent and **(6R)-ML753286** in a suitable vehicle.
 - Administer treatments according to a predefined schedule. For example:
 - **(6R)-ML753286** (e.g., 50 mg/kg, p.o.) administered 1 hour before the chemotherapeutic agent.
 - Chemotherapeutic agent (dose and route dependent on the specific drug) administered, for example, once daily or on a specific cycle.

- Monitoring and Endpoints:
 - Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
 - Monitor animal body weight and overall health status.
 - The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival.
- Data Analysis:
 - Plot mean tumor volume over time for each treatment group.
 - Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
 - Perform statistical analysis to determine the significance of the differences between treatment groups. An enhanced anti-tumor effect in the combination group compared to the single-agent groups would indicate that **(6R)-ML753286** can overcome BCRP-mediated drug resistance.

Signaling Pathway

The PI3K/Akt signaling pathway has been implicated in the regulation of BCRP expression and function. Activation of this pathway can promote the translocation of BCRP to the cell membrane, thereby enhancing its drug efflux capacity.

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Caption: PI3K/Akt pathway in BCRP regulation.

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